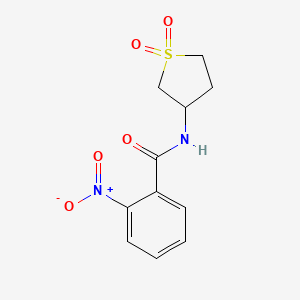

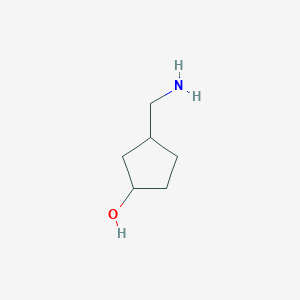

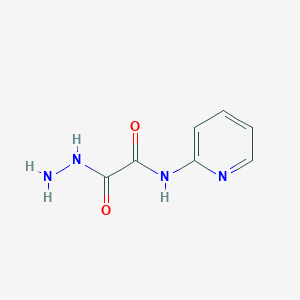

![molecular formula C17H15N3O2S B3018070 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886910-91-4](/img/structure/B3018070.png)

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. The 1,3,4-oxadiazole nucleus is a significant pharmacophore and has been incorporated into a variety of compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by hydrazides, and then cyclization to form the oxadiazole ring. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives as described in the papers involves the conversion of benzoic acid derivatives into esters, hydrazides, and subsequent cyclization with carbon disulfide to afford the 1,3,4-oxadiazole-2-thiol . The final step often involves a substitution reaction with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent such as DMF and a base like sodium hydride (NaH) .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectral techniques, including IR, 1H-NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the oxadiazole ring, and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution reactions where the thiol group of the oxadiazole ring acts as a nucleophile. The electrophilic component is typically an N-substituted-2-bromoacetamide. The reaction conditions are carefully controlled to promote the formation of the desired product while minimizing side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the substituents on the oxadiazole ring and the acetamide moiety. These properties are crucial for the biological activity of the compounds, as they affect solubility, stability, and the ability to interact with biological targets. The papers suggest that the synthesized compounds exhibit significant biological activities, such as antimicrobial and enzyme inhibitory effects, which are attributed to the presence of the 1,3,4-oxadiazole core and the specific substituents .

Aplicaciones Científicas De Investigación

Computational and Pharmacological Potential

- Research Focus: The study by Faheem (2018) focused on computational and pharmacological evaluations of novel 1,3,4-oxadiazole derivatives, including compounds similar to the one . This research investigated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.

- Key Findings: It was found that certain derivatives showed binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This indicates potential applications in cancer therapy and inflammation management (Faheem, 2018).

Synthesis and Pharmacological Evaluation of Derivatives

- Research Focus: Shukla et al. (2012) worked on synthesizing and evaluating a series of analogs of a compound structurally related to N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, aiming to inhibit kidney-type glutaminase (GLS). GLS inhibition has implications in cancer treatment.

- Key Findings: Some analogs retained potency with improved drug-like properties, indicating their potential in cancer therapeutics (Shukla et al., 2012).

Antibacterial and Anti-Enzymatic Potential

- Research Focus: Siddiqui et al. (2014) synthesized N-substituted 1,3,4-oxadiazole derivatives and evaluated their antibacterial and anti-enzymatic potential.

- Key Findings: These derivatives demonstrated significant antibacterial activity against various strains and moderate inhibition of the α-chymotrypsin enzyme, suggesting their use in antimicrobial therapies (Siddiqui et al., 2014).

Antimicrobial Activity

- Research Focus: Baviskar et al. (2013) synthesized a new series of derivatives and evaluated their antimicrobial activity.

- Key Findings: These compounds showed considerable in vitro antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Anti-Inflammatory Activity

- Research Focus: Nargund et al. (1994) synthesized 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles and assessed their anti-inflammatory activity.

- Key Findings: These compounds exhibited significant anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Nargund et al., 1994).

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or hydrophobic interactions .

Biochemical Pathways

Its structural features suggest it may influence pathways involving sulfur-containing compounds or oxadiazole-related reactions .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target identification, it is difficult to predict the precise effects of this compound at the molecular or cellular level .

Propiedades

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDCXMXWLWCHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

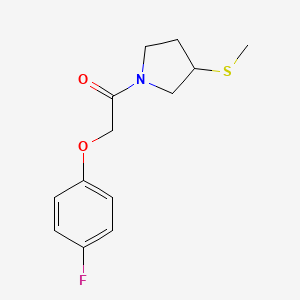

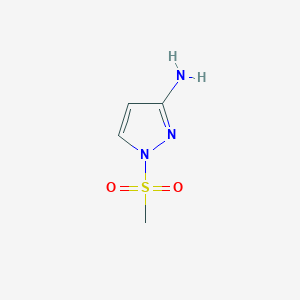

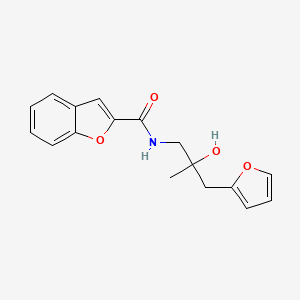

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

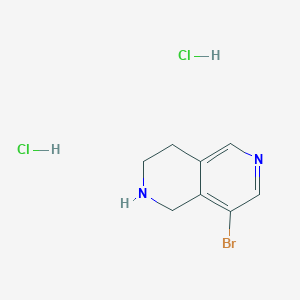

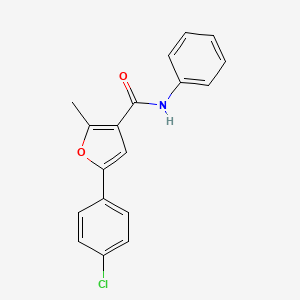

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

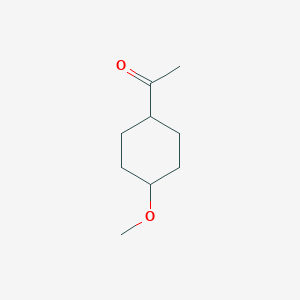

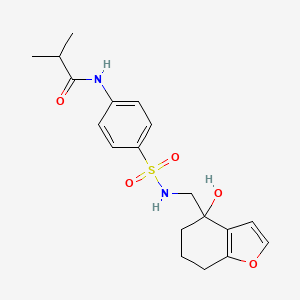

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)